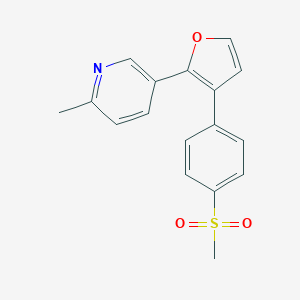

2-Methyl-5-(3-(4-(methylsulfonyl)phenyl)furan-2-yl)pyridine

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound 2-Methyl-5-(3-(4-(methylsulfonyl)phenyl)furan-2-yl)pyridine belongs to a category of compounds that have been synthesized for various biochemical and medicinal chemistry studies. These compounds are often evaluated for their selective inhibition properties against enzymes such as cyclooxygenases (Friesen et al., 1998).

Synthesis Analysis

The synthesis of related compounds involves multiple steps, including reactions with ynals and sodium benzenesulfinates, demonstrating effective strategies for the preparation of sulfonylated furan or imidazo[1,2-a]pyridine derivatives (Cui et al., 2018). Modified syntheses have also been developed to improve efficiency and environmental impact, such as the synthesis of related compounds using green metrics evaluation (Gilbile et al., 2017).

Molecular Structure Analysis

The molecular structures of related compounds have been confirmed using various spectroscopy methods and crystallography. For instance, compounds in the pyridine series demonstrate varying molecular conformations and hydrogen bonding patterns, affecting their chemical reactivity and physical properties (Sagar et al., 2017).

Chemical Reactions and Properties

The chemical reactions of these compounds often involve cyclooxygenase inhibition, highlighting their pharmaceutical relevance. The specific substitutions on the pyridine core, such as methylsulfonyl groups, significantly influence their biological activity and chemical reactivity (Friesen et al., 1998).

Physical Properties Analysis

The physical properties, such as solubility and stability, of these compounds are crucial for their practical applications. Studies like those conducted by Mohammadi et al. (2020) offer insights into the effects of different substituents on the physical characteristics of related pyridine compounds (Mohammadi et al., 2020).

科学研究应用

PKCtheta Inhibition

Research into compounds with a pyridine core, similar to the specified compound, has identified their role as inhibitors of Protein Kinase C theta (PKCtheta). These studies have explored variations in the water-solubilizing group on the phenyl ring at C-5, highlighting their potential in drug development for targeting specific protein interactions. This has implications for therapies in immune disorders and cancer where PKCtheta plays a critical role (Joan Subrath et al., 2009).

Spin-Crossover and Phase Changes in Iron(II) Complexes

The study of iron(II) complexes, incorporating elements similar to the specified compound, has revealed interesting properties such as spin-crossover and crystallographic phase changes. These complexes show transitions between high-spin and low-spin states, influenced by the substitution on the pyridine ring, demonstrating potential applications in molecular electronics and spintronic devices (L. J. K. Cook et al., 2015).

Synthesis and Reactivity

The synthesis and reactivity of derivatives related to the specified compound have been extensively studied, showcasing its versatility in forming various heterocyclic structures. Such studies provide a foundation for developing new chemical entities with potential applications in drug discovery, highlighting the compound's utility as a building block in organic synthesis (Ivana Bradiaková et al., 2009).

Molecular Conformations and Hydrogen Bonding

Research into closely related tetrahydro-1H-pyrazolo[4,3-c]pyridines, which share structural motifs with the specified compound, has provided insights into molecular conformations and hydrogen bonding. This has implications for the design of molecules with specific physical and chemical properties, useful in pharmaceuticals and material science (B. K. Sagar et al., 2017).

Antiprotozoal Agents

Derivatives of the specified compound have shown promise as antiprotozoal agents, particularly against pathogens such as Trypanosoma brucei rhodesiense and Plasmodium falciparum. This research underlines the potential for developing new treatments for protozoal infections, leveraging the unique structural features of these compounds (M. Ismail et al., 2004).

属性

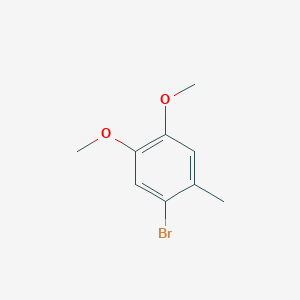

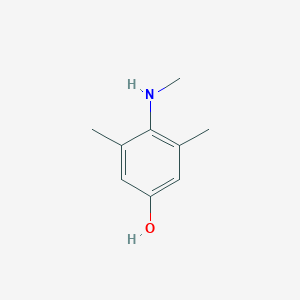

IUPAC Name |

2-methyl-5-[3-(4-methylsulfonylphenyl)furan-2-yl]pyridine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15NO3S/c1-12-3-4-14(11-18-12)17-16(9-10-21-17)13-5-7-15(8-6-13)22(2,19)20/h3-11H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRFDOQQTRIBLDW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=C(C=C1)C2=C(C=CO2)C3=CC=C(C=C3)S(=O)(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15NO3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Methyl-5-(3-(4-(methylsulfonyl)phenyl)furan-2-yl)pyridine | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

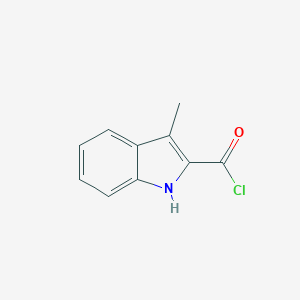

![1-Ethyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B46253.png)